molecular formula C7H4FN3O2 B15052794 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B15052794
Molekulargewicht: 181.12 g/mol
InChI-Schlüssel: KHGHQQCABUPDGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 4-position. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting key enzymes or signaling pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which may affect its interaction with biological targets.

    5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine:

The unique combination of the fluorine and nitro groups in this compound imparts distinct properties that make it valuable for specific research applications.

Eigenschaften

Molekularformel

C7H4FN3O2

Molekulargewicht

181.12 g/mol

IUPAC-Name

5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4FN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10)

InChI-Schlüssel

KHGHQQCABUPDGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.